Compound Description: AZD5153 is a potent and selective bivalent bromodomain and extraterminal inhibitor. [] It exhibits excellent pharmacokinetic profile, high potency in vitro and in vivo, and effectively downregulates c-Myc and inhibits tumor growth in xenograft studies. [] AZD5153's enhanced potency is attributed to bivalent binding and a strong correlation between BRD4 activity and cellular potency. []
Relevance: AZD5153 shares a core structure with N-(2-methoxyphenyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-4-piperidinecarboxamide, both containing a [, , ]triazolo[4,3-b]pyridazin-6-yl moiety linked to a piperidine ring at position 4. Both compounds also feature a methoxy group, although positioned differently on the aromatic ring. The significant structural similarity suggests that both compounds might interact with similar biological targets.
Compound Description: SAR125844 is a potent and selective MET kinase inhibitor, targeting both wild-type MET kinase and several clinically relevant mutants. [] It exhibits promising properties as a parenteral agent for treating MET-dependent cancers, demonstrating sustained target engagement at tolerated doses in human xenograft tumor models. [] SAR125844 achieves selective MET inhibition while avoiding CYP3A4 inhibition. []
Relevance: While SAR125844 and N-(2-methoxyphenyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-4-piperidinecarboxamide belong to different chemical classes, they both feature the central [, , ]triazolo[4,3-b]pyridazine moiety. This structural similarity might contribute to shared pharmacophoric features and potential interactions with common biological targets.
N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)sulfonamide derivatives
Compound Description: These are a series of newly synthesized benzamide and sulfonamide derivatives featuring a 6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl moiety linked to a phenyl ring. [] They exhibit good to moderate antimicrobial activity against various microorganisms. []
Relevance: These compounds share the core [, , ]triazolo[4,3-b]pyridazine structure with N-(2-methoxyphenyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-4-piperidinecarboxamide, although the substituent positions and attached functional groups differ. The shared core structure suggests potential similarities in their chemical properties and interactions with biological targets.
Compound Description: Cl 218,872 is a known ligand for GABAA receptors. [] It has been shown to lack significant modulating effects on GABA-induced chloride currents in α1β2γ1 receptors at a concentration of 1 μM. []
Compound Description: L-838,417 is a novel compound with functional selectivity for certain non-α1 GABAA receptors. [] It exhibits a low propensity to induce seizures in mice during precipitated withdrawal after 4 days of administration. []
Relevance: L-838,417, like N-(2-methoxyphenyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-4-piperidinecarboxamide, features a 1,2,4-triazolo[4,3-b]pyridazine scaffold. Despite substantial differences in their substituents, their shared core structure suggests potential similarities in their chemical properties and interactions with specific biological targets, particularly those involving GABAA receptors.
Compound Description: SGX523 is a mesenchymal-epithelial transition factor (c-MET) inhibitor. [] It was clinically developed for the treatment of solid tumors but exhibited species-dependent toxicity, leading to compromised renal function in patients due to crystal deposits in renal tubules. [] SGX523 is metabolized by aldehyde oxidase (AO) in a species-specific manner to a markedly less-soluble metabolite, M11 (6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one). []
Relevance: Both SGX523 and N-(2-methoxyphenyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-4-piperidinecarboxamide feature the [, , ]triazolo[4,3-b]pyridazine scaffold, suggesting a potential for similar chemical reactivity. This case highlights the importance of understanding the metabolic fate of compounds containing this scaffold and the potential for species-dependent toxicity.
Compound Description: This is a potent and selective inhibitor of c-Met (mesenchymal-epithelial transition factor), a receptor tyrosine kinase often deregulated in cancer. [] It displays desirable pharmacokinetic properties in multiple preclinical species but exhibits high in vitro NADPH-dependent covalent binding to microsomal proteins, suggesting bioactivation to a chemically reactive intermediate. [] This bioactivation occurs at the 4-C position of the isothiazole ring, a novel metabolic pathway for this group. []
Relevance: Although structurally different from N-(2-methoxyphenyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-4-piperidinecarboxamide, Compound 1 shares the [, , ]triazolo[4,3-b]pyridazine core structure, highlighting the potential for this scaffold to be involved in bioactivation and covalent binding. This finding emphasizes the importance of investigating the potential for metabolic activation and toxicity in compounds containing this structural motif.
Compound Description: This compound was developed as an alternative to Compound 1, aiming to reduce bioactivation while retaining the desirable pharmacokinetic/pharmacodynamic (PK/PD) properties of the isothiazole group. [] Although the major metabolic transformation occurs on the naphthyridine ring alkoxy substituent, glutathione conjugation still occurs on the isothiazole ring, similar to Compound 1. []
Relevance: This compound further demonstrates the potential for bioactivation in compounds containing the [, , ]triazolo[4,3-b]pyridazine scaffold, even with the introduction of alternative metabolic soft spots. This finding supports the need for careful evaluation of potential toxicity in compounds sharing this structural motif, such as N-(2-methoxyphenyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-4-piperidinecarboxamide.
This list presents a diverse range of compounds, highlighting the versatility of the [, , ]triazolo[4,3-b]pyridazine core structure as a building block for drug discovery. Understanding the structure-activity relationships and potential metabolic liabilities associated with this scaffold is crucial for developing safe and effective therapeutic agents.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.